molecular formula C12H15NO B12995186 3-Methyl-1-phenylpiperidin-4-one

3-Methyl-1-phenylpiperidin-4-one

Cat. No.: B12995186
M. Wt: 189.25 g/mol
InChI Key: CAJDWFSHFLLTKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylpiperidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetonitrile with methylamine and formaldehyde under acidic conditions, followed by cyclization to form the piperidinone ring . Another method involves the hydrogenation of imines, where phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and catalysts to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylpiperidin-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, the compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-methyl-1-phenylpiperidin-4-one

InChI

InChI=1S/C12H15NO/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

CAJDWFSHFLLTKK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

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